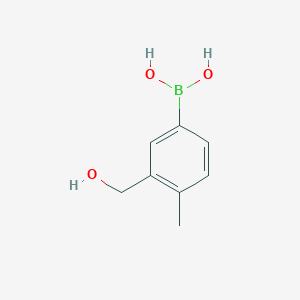

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

Descripción general

Descripción

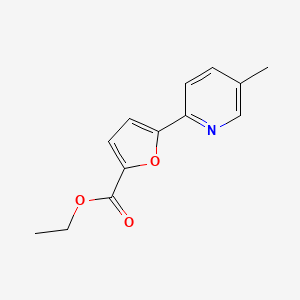

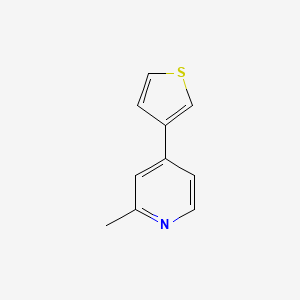

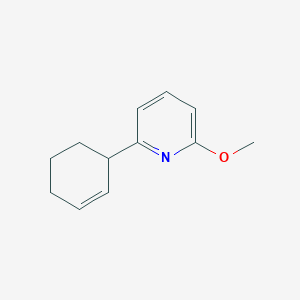

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate for organic synthesis and pharmaceutical . It is involved in the synthesis of biologically active molecules including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions, HIV protease inhibitors with antiviral activity against drug-resistant viruses, Pyrrole derivatives for use as PDE4B inhibitors .

Synthesis Analysis

The synthesis of “(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” can be achieved through Suzuki-Miyaura coupling reactions . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reagents have been developed with properties tailored for application under specific Suzuki-Miyaura coupling conditions .Molecular Structure Analysis

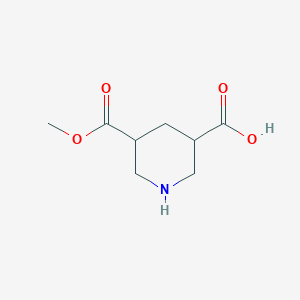

The molecular formula of “(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is C8H11BO3 . The average mass is 165.982 Da and the monoisotopic mass is 166.080124 Da .Chemical Reactions Analysis

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is involved in various chemical reactions. For instance, it participates in copper-mediated trifluoromethylation and copper-catalyzed transformations from arylboronic acids in water . It also takes part in Mitsunobu, Suzuki, and amidation reactions with hydroxyphenylamino bromopyrazinecarboxylate .Physical And Chemical Properties Analysis

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . Its boiling point is 380.5±44.0 °C at 760 mmHg . The molar refractivity is 39.4±0.4 cm3 . It has 3 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Carbohydrate Binding

Ortho-Hydroxymethyl phenylboronic acids like (3-(Hydroxymethyl)-4-methylphenyl)boronic acid are known for their ability to bind carbohydrates. These compounds can complex with glycopyranosides, especially hexopyranosides, under physiological conditions, making them useful in designing receptors and sensors for cell-surface glycoconjugates. This property has implications for the selective recognition of cell-surface glycoconjugates, which could be significant in biomedical applications such as diagnostics and targeted therapies (Dowlut & Hall, 2006).

Macrocyclic Chemistry

In macrocyclic chemistry, boronic acids, including derivatives like (3-(Hydroxymethyl)-4-methylphenyl)boronic acid, are utilized in the synthesis of complex macrocyclic and dimeric structures. These structures, with varying substituents like methyl, methoxy, chlorophenyl, and more, are studied for their molecular parameters such as bond lengths and angles, which are crucial in understanding their potential applications in materials science and catalysis (Fárfan et al., 1999).

Antibacterial Research

Aromatic boronic acids, including hydroxymethyl phenylboronic acids, have been identified as reversible inhibitors of class C beta-lactamases, enzymes that confer antibiotic resistance in bacteria. Understanding this inhibitory mechanism is vital for developing new antibacterial strategies, especially against resistant strains like Pseudomonas aeruginosa and Escherichia coli (Beesley et al., 1983).

Boronic Acid Catalysis

The catalytic properties of boronic acids, including (3-(Hydroxymethyl)-4-methylphenyl)boronic acid, are significant in various organic reactions. They are used for electrophilic and nucleophilic activation in organic synthesis, demonstrating versatility beyond their traditional role as reagents in transition metal-catalyzed transformations. This catalytic ability enables the transformation of hydroxy groups into useful products under mild conditions, which is beneficial for atom-efficient and environmentally friendly chemical processes (Hall, 2019).

Environmental Applications

Boronic acids, including derivatives such as (3-(Hydroxymethyl)-4-methylphenyl)boronic acid, are being researched for environmental applications. For instance, they are used in the development of novel adsorption materials for the removal of boron pollutants. These materials, such as boron-adsorbing magnetic materials, offer solutions for resource conservation and water pollution mitigation, demonstrating the potential of boronic acids in environmental science (Zhang et al., 2021).

Safety And Hazards

“(3-(Hydroxymethyl)-4-methylphenyl)boronic acid” is classified as Combustible Solids under Storage Class Code 11 . It is harmful if swallowed and should not be released into the environment . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name |

[3-(hydroxymethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRHGZABAOAWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)

![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)

![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)